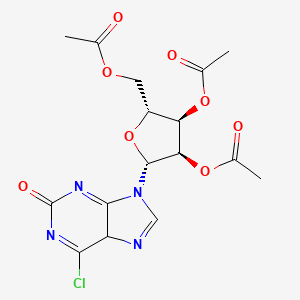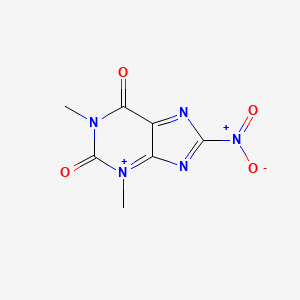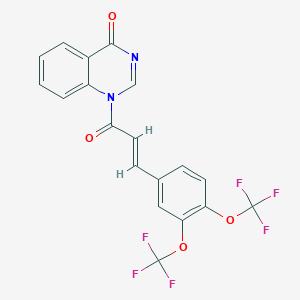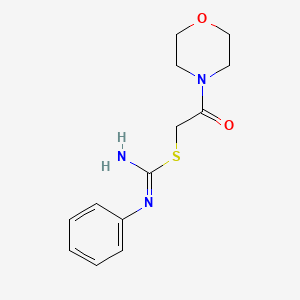![molecular formula C24H28BrFN2O7 B12337253 Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- is a complex organic compound with a molecular formula of C31H42BFN2O9 and a molecular weight of 616.48 . This compound is characterized by the presence of a benzoic acid core substituted with various functional groups, including a pyridine ring, bromine, and fluorine atoms, as well as tert-butoxycarbonyl (Boc) protected amino groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative with the desired substituents. This can be achieved through various methods, including halogenation and nitration reactions.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Coupling Reaction: The protected pyridine derivative is then coupled with the benzoic acid core using appropriate coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the benzoic acid core, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Reduced derivatives of the pyridine ring and benzoic acid core.
Substitution: Substituted derivatives with various nucleophiles replacing the halogen atoms.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural complexity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features, including the pyridine ring and halogen substituents, allow it to bind to specific active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]oxy]ethyl]-4-fluoro-: Similar in structure but with different substituents on the pyridine ring.
Benzoic acid, 2,4-dimethyl-, [4-[(1R)-1-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2-oxo-2-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]ethyl]phenyl]methyl ester: Another structurally related compound with different functional groups.
Uniqueness
The uniqueness of benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the Boc-protected amino groups, makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C24H28BrFN2O7 |
|---|---|
Peso molecular |
555.4 g/mol |
Nombre IUPAC |
2-[(1R)-1-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]oxyethyl]-4-fluorobenzoic acid |
InChI |
InChI=1S/C24H28BrFN2O7/c1-13(17-11-15(26)8-9-16(17)20(29)30)33-18-10-14(25)12-27-19(18)28(21(31)34-23(2,3)4)22(32)35-24(5,6)7/h8-13H,1-7H3,(H,29,30)/t13-/m1/s1 |
Clave InChI |
TZFFLZMXNVWLTB-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)C(=O)O)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


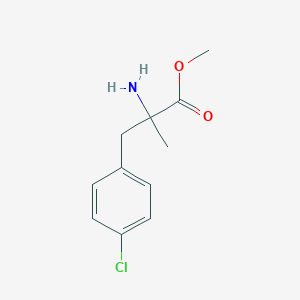
![2-Oxazolidinone, 3-[(2R)-2-[cis-4-(6-fluoro-4-quinolinyl)cyclohexyl]-1-oxopropyl]-4-phenyl-, (4R)-](/img/structure/B12337185.png)
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
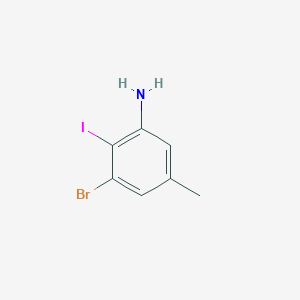
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
![4-[(1R)-1-aminobutyl]phenol](/img/structure/B12337218.png)
